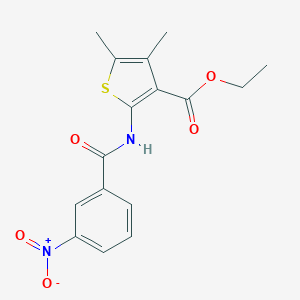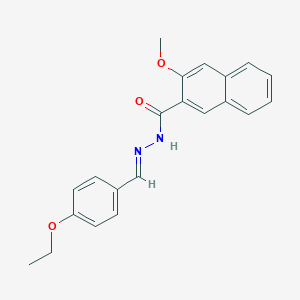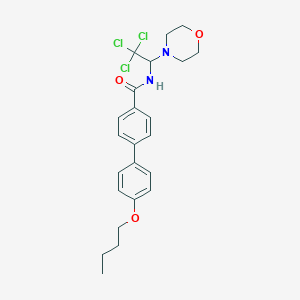
Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Amidation: The final step involves the coupling of the nitrobenzoyl group with the thiophene carboxylate under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for nitro group reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination of the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The nitrobenzoyl moiety is known for its biological activity, and its incorporation into the thiophene ring system can enhance its pharmacological properties.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials. This compound’s structural features make it a candidate for such applications.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
Uniqueness
Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-6-5-7-12(8-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGESDVYHCXPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-adamantyl)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B412569.png)
![[1,1'-Biphenyl]-4-yl 1-naphthoate](/img/structure/B412570.png)
![N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide](/img/structure/B412573.png)

![1-benzyl-3-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]-6-(4-methylphenyl)-1,3,5-triazine-2,4-dithione](/img/structure/B412576.png)
![N-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B412577.png)
![N-{2-(2-furyl)-1-[(4-hexylanilino)carbonyl]vinyl}benzamide](/img/structure/B412578.png)
![N-[(Z)-3-(benzhydrylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B412580.png)
![N-[1-{[(4-{[2-(benzoylamino)-3-(2-furyl)acryloyl]amino}butyl)amino]carbonyl}-2-(2-furyl)vinyl]benzamide](/img/structure/B412581.png)
![2-Methyl-3-phenylacrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412583.png)
![N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B412584.png)
![6,6'-bis[3-(3-nitrophenyl)-2-phenyl-4(3H)-quinazolinone]](/img/structure/B412586.png)
